N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features an anthracene moiety linked to a hydrazide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9-carbaldehyde and 2-(4-bromo-2-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of an anthracene moiety with a hydrazide group and a bromine-substituted phenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific applications .
Properties
Molecular Formula |
C24H19BrN2O3 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-23-13-18(25)10-11-22(23)30-15-24(28)27-26-14-21-19-8-4-2-6-16(19)12-17-7-3-5-9-20(17)21/h2-14H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
NYEJETAUHAVHAH-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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